molecular formula C20H39Br B13416802 trans-Phytyl Bromide

trans-Phytyl Bromide

Cat. No.: B13416802
M. Wt: 359.4 g/mol
InChI Key: KQYUEKLNYFZILD-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Phytyl Bromide can be synthesized through the bromination of phytol. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the trans isomer .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: trans-Phytyl Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-Phytyl Bromide involves its role as an intermediate in various biosynthetic pathways. It participates in prenylation reactions, where it transfers its phytyl group to acceptor molecules. This process is catalyzed by prenyltransferases and is crucial for the biosynthesis of isoprenoids and other bioactive compounds .

Properties

Molecular Formula

C20H39Br

Molecular Weight

359.4 g/mol

IUPAC Name

(Z)-1-bromo-3,7,11,15-tetramethylhexadec-2-ene

InChI

InChI=1S/C20H39Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3/b20-15-

InChI Key

KQYUEKLNYFZILD-HKWRFOASSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C\CBr)/C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCBr)C

Origin of Product

United States

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